molecular formula C15H23Cl2NO B1397265 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-03-0

3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397265
CAS No.: 1219964-03-0
M. Wt: 304.3 g/mol
InChI Key: ACSGLWDQWNDUJG-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands (hypothetical based on functional groups):

  • N–H stretch (protonated amine) : Broad band near 2500–3000 cm⁻¹ .
  • Aromatic C–Cl stretch : Strong signal at 550–850 cm⁻¹ .
  • Ether C–O–C asymmetric stretch : 1250 cm⁻¹ .
  • Aliphatic C–H stretches : 2850–2970 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

  • Aromatic protons : Doublets at δ 6.8–7.2 ppm (meta to Cl, ortho to O).
  • Ethyl group : Triplet at δ 1.2 ppm (CH₃), quartet at δ 2.6 ppm (CH₂).
  • Piperidine protons :
    • Axial H: δ 1.5–1.8 ppm (multiplet).
    • Equatorial H: δ 2.1–3.0 ppm (multiplet, including N–CH₂).
  • O–CH₂–CH₂–N : Triplet at δ 3.7 ppm .

¹³C NMR (100 MHz, D₂O) :

  • Aromatic carbons : δ 115–150 ppm .
  • Cl-substituted carbon : δ 128 ppm .
  • Ether oxygen-bearing carbon : δ 70 ppm .
  • Piperidine carbons : δ 25–55 ppm .

Mass Spectrometry (ESI-MS)

  • Molecular ion : [M+H]⁺ at m/z 304.25 .
  • Fragmentation :
    • Loss of HCl: m/z 268.20 .
    • Cleavage of ether bond: m/z 139.08 (phenoxy fragment) and m/z 165.12 (piperidine-ethyl).

Computational Molecular Modeling and Electron Density Mapping

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) reveal:

Optimized Geometry

  • Bond lengths :
    • C–Cl: 1.74 Å .
    • C–O (ether): 1.43 Å .
    • N–C (piperidine): 1.47 Å .
  • Dihedral angles :
    • Phenoxy-piperidine torsion: 60°–120° (multiple minima).

Electron Density Analysis

  • HOMO : Localized on the piperidine nitrogen and aromatic π-system, indicating nucleophilic reactivity.
  • LUMO : Concentrated on the C–Cl bond, suggesting electrophilic susceptibility.

Properties

IUPAC Name

3-[2-(2-chloro-4-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-2-12-5-6-15(14(16)10-12)18-9-7-13-4-3-8-17-11-13;/h5-6,10,13,17H,2-4,7-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSGLWDQWNDUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-chloro-4-ethylphenoxy)ethyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the manufacturing of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of piperidine derivatives functionalized with halogenated phenoxyethyl groups. Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride 2-Cl, 4-ethylphenoxyethyl C₁₅H₂₁Cl₂NO 302.24 Reference compound
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride 2-Cl, 4-methylphenoxyethyl C₁₄H₂₁Cl₂NO 290.24 Shorter alkyl chain (methyl vs. ethyl); reduced lipophilicity
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride 4-Cl, 3-ethylphenoxymethyl C₁₄H₂₁Cl₂NO 290.24 Ethyl substituent on phenyl ring at 3-position; methylene linker (shorter chain)
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride 2-Br, 4-Br phenoxyethyl C₁₃H₁₈Br₂ClNO 426.56 Bromine substitution (higher atomic radius, increased lipophilicity)
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride 2,4-Cl; 3,5-dimethylphenoxyethyl C₁₅H₂₂Cl₃NO 342.71 Additional methyl groups (steric bulk) and dichloro substitution

Physicochemical Properties

  • Lipophilicity (logP): The ethyl group in this compound increases logP compared to methyl-substituted analogues (e.g., 4-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine hydrochloride) .
  • Solubility: Compounds with bulkier substituents (e.g., tert-butyl in ) exhibit reduced aqueous solubility due to increased hydrophobicity.

Pharmacological and Toxicological Profiles

  • Acute Toxicity: Limited data are available for the target compound, but structurally similar piperidine derivatives (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) are classified as harmful upon acute exposure .
  • Metabolic Stability: Ethyl and methyl substituents may influence cytochrome P450 metabolism. Brominated analogues (e.g., ) could exhibit slower metabolic clearance due to higher bond dissociation energies .

Biological Activity

3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H23Cl2NOC_{15}H_{23}Cl_2NO. The compound features a piperidine ring, which is substituted with a chloro-ethylphenoxy group, contributing to its unique pharmacological properties. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

The mechanism of action of this compound involves:

  • Receptor Modulation : The compound is believed to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake. This interaction may be particularly relevant for disorders such as depression and anxiety.
  • Enzyme Inhibition : Preliminary research suggests that it may inhibit certain enzymes involved in neurotransmitter metabolism, which could enhance levels of key neurotransmitters like serotonin and norepinephrine.

Neurotransmitter Systems

Research indicates that this compound may have significant effects on various neurotransmitter systems:

  • Serotonin System : The compound's potential to modulate serotonin levels could make it useful in treating mood disorders.
  • Dopaminergic Activity : There are indications that it may also influence dopaminergic pathways, which are critical in conditions such as schizophrenia and Parkinson's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results:

  • In Vitro Studies : Initial assays demonstrated that the compound exhibits significant activity against specific bacterial strains, suggesting its potential utility as an antimicrobial agent .
  • Neuropharmacological Research : A study focusing on the modulation of anxiety-like behaviors in animal models found that administration of the compound resulted in reduced anxiety levels, indicating its potential as an anxiolytic agent.
  • Comparative Analysis with Analog Compounds : A comparative study highlighted differences in biological activity among various piperidine derivatives. The presence of the chloro and ethyl substitutions on the phenyl ring in this compound was shown to confer distinct biological properties compared to its analogs, enhancing its therapeutic potential .

Data Tables

Compound Molecular Formula Biological Activity Notes
This compoundC15H23Cl2NOModulates neurotransmitter systemsPotential anxiolytic effects
TriclosanC12H7Cl3O2Antimicrobial activitySimilar structural features
3-(2-Chloro-3-methylphenoxy)piperidine hydrochlorideC15H22ClNOVaries based on substituentsDifferent substituent effects

Q & A

Q. What are the recommended synthesis methods for 3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting piperidine derivatives with 2-chloro-4-ethylphenol intermediates under alkaline conditions (e.g., using NaOH in dichloromethane) to form the ether linkage. Purification typically involves recrystallization or column chromatography to achieve >98% purity, as demonstrated in analogous piperidine-based syntheses . Key variables : Reaction temperature (20–40°C), stoichiometric ratios (1:1.2 for piperidine:phenol derivative), and inert atmosphere to prevent oxidation.

Q. How should researchers characterize the structure and purity of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the piperidine ring, phenoxy group, and ethyl substituents.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase.
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks with theoretical values (e.g., [M+H]+^+).
  • Reference Standards : Cross-validate with databases like NIST Chemistry WebBook for spectral matching .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosol formation is possible .
  • Storage : Store at 2–8°C in a dry, ventilated area away from oxidizers .
  • Spill Management : Avoid dust generation; collect spills using inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can conflicting solubility data in different solvents be resolved?

  • Methodology :
  • Controlled Solubility Testing : Conduct solubility studies in polar (e.g., water, methanol) and nonpolar solvents (e.g., DCM, hexane) under standardized temperatures (25°C ± 1°C).
  • pH-Dependent Analysis : Adjust pH (e.g., using HCl/NaOH) to assess ionizable groups’ impact.
  • Cross-Validation : Compare results with structurally similar compounds, such as 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, which exhibits solubility in DCM and methanol .

Q. What strategies optimize the yield of this compound in multi-step synthesis?

  • Methodology :
  • Stepwise Optimization :

Intermediate Isolation : Purify intermediates (e.g., 2-(2-Chloro-4-ethylphenoxy)ethanol) before coupling with piperidine.

Catalyst Screening : Test bases like triethylamine or K2_2CO3_3 for improved reaction efficiency.

Reaction Monitoring : Use TLC or in-situ IR to track completion.

  • Scale-Up Considerations : Maintain stoichiometric precision and inert gas flow to minimize side reactions .

Q. How to design experiments to study its biological activity using structural analogs?

  • Methodology :
  • Structure-Activity Relationship (SAR) : Compare with pharmacologically active piperidine derivatives (e.g., meperidine hydrochloride, a known analgesic) to identify functional group contributions .
  • In Vitro Assays : Test receptor binding (e.g., GPCRs) or enzyme inhibition using cell lines.
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish IC50_{50} values .

Q. How to address contradictions in stability data under varying storage conditions?

  • Methodology :
  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, light exposure) and monitor degradation via HPLC.
  • Long-Term Stability : Store aliquots at 2–8°C, -20°C, and room temperature for 6–12 months, comparing purity and byproduct formation.
  • Mechanistic Insights : Identify degradation pathways (e.g., hydrolysis of the ether bond) using LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride

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